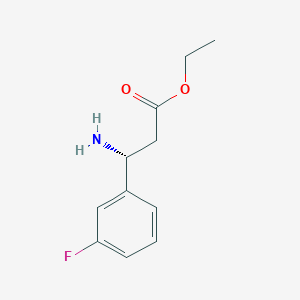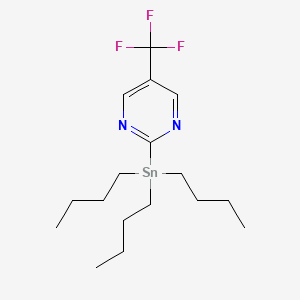
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C7H4ClFO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of chloro, fluorosulfonyl, and carboxylate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid as the core structure.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Esterification: The carboxylic acid group is esterified to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro and fluorosulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Alter Cellular Processes: By affecting key proteins and pathways, it can modulate various cellular processes, such as inflammation or microbial growth.
相似化合物的比较
Methyl 5-chloro-3-(fluorosulfonyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Contains a methylsulfamoyl group, offering different reactivity and applications.
Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester: Another derivative with distinct functional groups and properties.
属性
分子式 |
C6H4ClFO4S2 |
|---|---|
分子量 |
258.7 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-fluorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 |
InChI 键 |
FEGPMIWDNBHWIB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine hydrochloride](/img/structure/B13512604.png)
![rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo](/img/structure/B13512608.png)


![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)







